molecular formula C17H19N3O B5724553 6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No. B5724553
M. Wt: 281.35 g/mol
InChI Key: VGSGTWHMPYWXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a pyrrolopyridazine derivative that has shown potential in various biological and pharmacological applications.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPP has been found to inhibit the activity of protein kinases, including Akt and mTOR, which are involved in cell growth and survival. MPP has also been found to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. Studies have demonstrated that MPP can induce cell cycle arrest and apoptosis in cancer cells. MPP has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, MPP has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPP is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. MPP is also relatively easy to synthesize, which makes it readily available for scientific research. However, one of the limitations of MPP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on MPP. One potential direction is the development of new formulations of MPP that can improve its solubility and bioavailability. Another direction is the investigation of the potential of MPP in combination with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of MPP and its potential in the treatment of other diseases besides cancer.
Conclusion:
In conclusion, MPP is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer research. Its potent anti-cancer activity, combined with its relative ease of synthesis, makes it an attractive candidate for the development of new cancer therapies. Further research is needed to fully elucidate its mechanism of action and potential in the treatment of other diseases.

Synthesis Methods

The synthesis of MPP involves the reaction of 2,3,5,6-tetramethylpyrazine with 2-methoxyphenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

MPP has been extensively studied for its potential in various scientific research applications. One of the most significant applications of MPP is in the field of cancer research. Studies have shown that MPP exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MPP has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.

properties

IUPAC Name

6-(2-methoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-10-16-12(3)20(13(4)17(16)11(2)19-18-10)14-8-6-7-9-15(14)21-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSGTWHMPYWXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC=CC=C3OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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